Ferrous lactate is classified as a food additive (INS No. 585) and is commonly used in the food industry as a coloring agent and nutritional supplement. The compound can be derived from natural sources, such as fermentation processes involving lactic acid bacteria, or synthesized through chemical reactions involving lactic acid and ferrous salts.
Ferrous lactate can be synthesized through several methods:
The reactions typically require careful control of temperature and concentration to optimize yield and purity. For instance, maintaining a specific mass ratio of reactants (e.g., sodium lactate to iron sulfate) is crucial for achieving desired outcomes in terms of both yield and quality .
Ferrous lactate participates in various chemical reactions:
The mechanism by which ferrous lactate functions primarily involves its dissolution in the gastrointestinal tract, where it releases bioavailable iron ions. These ions are then absorbed through the intestinal lining into the bloodstream. Factors influencing this absorption include the presence of other dietary components that may enhance or inhibit iron uptake, such as vitamin C or phytates .
Ferrous lactate has several scientific uses:
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